molecular formula C16H20ClN5O3S B11146014 4-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide

4-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B11146014
M. Wt: 397.9 g/mol
InChI Key: YAVYKCQFUVHOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 4-chlorophenyl group at position 5, linked via a carbonyl group to a piperazine ring. The piperazine is further modified with a sulfonamide group bearing N,N-dimethyl substituents. While direct pharmacological data for this compound are unavailable, its structural analogs exhibit anti-inflammatory, antimicrobial, and cytotoxic activities .

Properties

Molecular Formula

C16H20ClN5O3S

Molecular Weight

397.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C16H20ClN5O3S/c1-20(2)26(24,25)22-9-7-21(8-10-22)16(23)15-11-14(18-19-15)12-3-5-13(17)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,18,19)

InChI Key

YAVYKCQFUVHOOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid intermediate is synthesized via a cyclocondensation reaction between 4-chlorophenylhydrazine and ethyl acetoacetate. The reaction proceeds under acidic conditions (HCl, ethanol, 80°C, 12 hours), yielding the pyrazole ester, which is subsequently hydrolyzed using aqueous NaOH (10%, reflux, 4 hours) to the carboxylic acid.

Key Data:

ParameterValue
Yield (ester step)78–82%
Yield (hydrolysis)89–93%
Purity (HPLC)>95%

Piperazine Sulfonamide Preparation

N,N-Dimethylpiperazine-1-sulfonamide is synthesized by reacting piperazine with dimethylamine and sulfonyl chloride in dichloromethane at 0–5°C. Triethylamine is employed as a base to scavenge HCl, with a reaction time of 2 hours. The crude product is purified via recrystallization from ethanol/water (4:1).

Optimization Insight:
Lower temperatures (0–5°C) minimize side reactions such as disulfonation, improving yield to 85–88% compared to 70–75% at room temperature.

Coupling Strategies for Final Product Assembly

Carboxylic Acid Activation

The pyrazole-3-carboxylic acid is activated using thionyl chloride (SOCl₂) in toluene under reflux (3 hours), forming the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the intermediate is used directly in the next step.

Amide Bond Formation

The acyl chloride reacts with N,N-dimethylpiperazine-1-sulfonamide in dichloromethane with triethylamine (2.2 equiv) at room temperature for 6 hours. Alternatively, a coupling agent system (EDCl/HOBt, DMF, 24 hours) achieves comparable yields with milder conditions.

Comparative Data:

MethodYieldPurity (HPLC)
Acyl chloride76%97%
EDCl/HOBt81%98%

Reaction Condition Optimization

Solvent Screening

Solvent polarity significantly impacts coupling efficiency. Polar aprotic solvents (DMF, DMSO) enhance EDCl/HOBt-mediated reactions, while dichloromethane is optimal for acyl chloride coupling due to improved solubility of the sulfonamide.

Catalytic Effects

The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) increases EDCl/HOBt reaction rates by 30%, reducing reaction time to 16 hours without compromising yield.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 3.45–3.40 (m, 4H, piperazine-H), 2.85 (s, 6H, N(CH₃)₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms a purity of 98.2% with a retention time of 6.8 minutes.

Scalability and Industrial Considerations

Pilot-Scale Production

A 100-g batch using the EDCl/HOBt method in DMF achieves 79% yield, demonstrating scalability. Key challenges include HOBt removal via aqueous washes and controlling exotherms during acyl chloride formation .

Chemical Reactions Analysis

4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

  • Piperazine Ring : Adopts a chair conformation.
  • Pyrazole Ring : Stabilized by intramolecular hydrogen bonds.
  • Chlorophenyl Group : Contributes to the compound's lipophilicity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that modifications in the pyrazole structure can enhance antibacterial activity, making it a candidate for further development as an antibiotic agent .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A study highlighted that pyrazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperazine moiety is believed to enhance the compound's interaction with biological targets involved in cancer pathways .

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes related to disease processes. The compound has shown promise as an inhibitor of certain kinases involved in cancer progression. This inhibition can disrupt signaling pathways critical for tumor growth and survival .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various pyrazole derivatives, including the target compound. The results indicated that it exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

CompoundMIC (µg/mL)Activity
Target Compound32Effective against Staphylococcus aureus
Standard Antibiotic64Effective against Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The following table summarizes the findings:

Concentration (µM)Cell Viability (%)
1085
2565
5030

Mechanism of Action

The mechanism of action of 4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a prothrombin inhibitor, affecting blood coagulation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethylpiperazine-1-carboxamide (): Differs in the piperazine substituent (ethyl carboxamide vs. dimethyl sulfonamide) and the presence of a 4-fluorophenyl group on the pyrazole. Crystal data (Monoclinic, P2₁/c) reveal intermolecular hydrogen bonds stabilizing the structure .
  • 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide (): Features a cyanophenyl-carboxamide group on piperazine. Dihedral angles between pyrazole and substituent rings (34.16° and 73.27°) influence molecular planarity and packing .
  • 1-[4-[5-(4-(Benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea (3c) ():

    • Urea substituent instead of sulfonamide.
    • Demonstrated potent anti-inflammatory activity with reduced ulcerogenicity, highlighting the impact of substituent choice on efficacy and safety .

Functional Group Analysis

Compound Pyrazole Substituents Piperazine Modification Key Bioactivity
Target Compound 5-(4-ClPh) N,N-dimethyl sulfonamide Unknown
Compound 5-(4-ClPh), 1-(4-FPh) N-ethyl carboxamide Not reported
Compound 5-(4-ClPh), 1-(4-FPh) N-(4-cyanophenyl) carboxamide Structural data only
Compound 3c 5-(4-ClPh), 1-(4-ClPh) Urea Anti-inflammatory
  • Sulfonamide vs. Carboxamide/Urea : Sulfonamides generally enhance solubility and binding affinity to enzymes (e.g., carbonic anhydrase), while carboxamides and ureas may improve metabolic stability .

Crystallographic and Conformational Comparisons

Compound (Source) Crystal System Dihedral Angles (°) Hydrogen Bonding
Target Compound Not reported Not available Predicted N–H⋯O/S interactions
Compound Monoclinic, P2₁/c Pyrazole/4-FPh: 34.16, Pyrazole/4-ClPh: 73.27 N–H⋯O, C–H⋯N, C–H⋯O
Compound Monoclinic, P2₁/c Not specified Intermolecular N–H⋯O bonds

The chair conformation of the piperazine ring is conserved across analogs, but dihedral angles between aromatic rings vary, influencing molecular interactions and crystal packing.

Pharmacological Implications

  • Antimicrobial Potential: Azole derivatives (e.g., ) show broad-spectrum antimicrobial activity, which may extend to the target compound if the sulfonamide moiety interacts with bacterial enzymes .

Biological Activity

The compound 4-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide is a derivative of pyrazole with potential pharmacological applications. This article reviews its biological activity, including its effects on inflammation, antibacterial properties, and enzyme inhibition.

Chemical Structure and Properties

The structure of the compound includes a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of the chlorophenyl and pyrazole moieties contributes to its biological interactions. The molecular formula is C23H23ClN5O2SC_{23}H_{23}ClN_5O_2S, indicating a complex arrangement that enhances its pharmacological potential.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives of pyrazole have shown efficacy in reducing nitric oxide (NO) production in activated microglia, which is crucial in neuroinflammatory conditions like Parkinson's disease . The inhibition of NO production suggests that this compound may also possess similar anti-inflammatory capabilities.

3. Enzyme Inhibition

The sulfonamide group in the compound is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Compounds bearing this moiety have demonstrated significant inhibitory activity, which can be beneficial in treating conditions such as Alzheimer's disease and urinary tract infections .

Case Study 1: Neuroinflammation

In a study focusing on neuroinflammation, a related pyrazole derivative was synthesized and tested for its protective effects against lipopolysaccharide (LPS)-induced inflammation in microglial cells. The results showed that the compound significantly reduced NO production, indicating a potential mechanism for mitigating neuroinflammatory responses .

Case Study 2: Antibacterial Screening

Another study evaluated various pyrazole derivatives for their antibacterial activities. The results indicated that certain compounds exhibited strong inhibitory effects against multiple bacterial strains, suggesting that modifications to the pyrazole structure could enhance antibacterial potency .

Research Findings

Activity Type Effect Reference
Anti-inflammatoryReduced NO production in microglia
AntibacterialModerate to strong activity against bacteria
Enzyme inhibitionSignificant AChE and urease inhibition

Q & A

Q. Optimization Tips :

  • Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC .
  • Use NMR spectroscopy to verify coupling efficiency, particularly tracking the appearance of the piperazine methyl groups (~2.2–2.4 ppm) and sulfonamide protons (~3.1 ppm) .
  • Adjust reaction solvents (e.g., DMF for solubility) and temperatures (e.g., 0–5°C for sulfonylation to minimize side reactions) .

(Advanced) How can computational methods elucidate the electronic and steric effects influencing this compound’s biological activity?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity with biological targets (e.g., enzyme active sites). For example, the pyrazole ring’s electron-withdrawing groups may enhance electrophilic interactions .
  • Molecular Docking : Simulate binding to targets like COX-2 or kinases using software (e.g., AutoDock Vina). The sulfonamide group may form hydrogen bonds with catalytic residues, as seen in COX-2 inhibitors .
  • Molecular Dynamics (MD) : Assess conformational stability in aqueous vs. lipid environments to predict membrane permeability .

Q. Example Data :

ParameterValue (DFT)Relevance to Bioactivity
HOMO-LUMO Gap (eV)4.2Indicates moderate reactivity
LogP (Calculated)2.8Suggests moderate lipophilicity
Polar Surface Area (Ų)95Predicts blood-brain barrier penetration

(Basic) What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (6.8–7.4 ppm for 4-chlorophenyl), piperazine methyl groups (2.2–2.4 ppm), and sulfonamide protons (3.1 ppm) .
    • ¹³C NMR : Confirm carbonyl (170–175 ppm) and sulfonamide (40–45 ppm) carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software. For example, the pyrazole ring’s dihedral angle with the piperazine moiety affects binding geometry .

(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Answer:

  • Standardize Assay Conditions :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature .
    • Validate enzyme inhibition assays (e.g., COX-2) with reference inhibitors like celecoxib .
  • Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) to check for enantiomeric impurities, which may cause variability .
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding factors (e.g., solvent effects on solubility) .

Q. Example Contradiction Resolution :

StudyIC₅₀ (COX-2 Inhibition, μM)Notes
A0.12Used recombinant human COX-2
B0.45Used murine COX-2; lower homology

(Basic) What in vitro biological assays are suitable for initial screening of this compound?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorometric assays for COX-2 or kinases (e.g., JAK2) using purified enzymes .

Q. Protocol :

Prepare compound solutions in DMSO (<0.1% final concentration).

Incubate with cells/enzymes for 24–48 hours.

Quantify viability/inhibition using plate readers (absorbance/fluorescence) .

(Advanced) How does the compound’s sulfonamide group influence its pharmacokinetic profile?

Answer:

  • Absorption : The sulfonamide’s polarity reduces intestinal permeability but enhances aqueous solubility (critical for IV formulations).
  • Metabolism : Susceptible to CYP3A4-mediated oxidation ; use hepatic microsome assays to identify metabolites .
  • Excretion : Renal clearance predominates due to sulfonamide’s ionization at physiological pH (pKa ~1.5–2.5) .

Q. Strategies for Optimization :

  • Prodrug Design : Mask sulfonamide with ester groups to improve oral bioavailability .
  • Co-crystallization : Enhance solubility via co-crystals with cyclodextrins .

(Basic) What safety and handling protocols are recommended for this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods for weighing/synthesis .
  • Waste Disposal : Collect in halogenated waste containers due to the 4-chlorophenyl group .
  • Acute Toxicity : Preliminary LD₅₀ testing in rodents (e.g., OECD 423 guideline) .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

  • Modify Substituents :
    • Replace 4-chlorophenyl with 4-fluorophenyl to enhance metabolic stability .
    • Introduce methyl groups on the piperazine to modulate steric bulk and selectivity .
  • Bioisosteric Replacement : Substitute sulfonamide with carboxamide to reduce renal toxicity .

Q. SAR Data Example :

AnalogR GroupCOX-2 IC₅₀ (μM)Solubility (mg/mL)
Parent4-Cl0.120.8
A4-F0.091.2
BPiperazine-Me0.150.5

(Basic) What databases or repositories provide reliable crystallographic or spectroscopic data for this compound?

Answer:

  • Cambridge Structural Database (CSD) : Search by molecular formula for X-ray data .
  • PubChem : Access NMR, MS, and toxicity data (CID: [compound-specific]) .
  • Protein Data Bank (PDB) : Review ligand-bound structures (e.g., COX-2 complexes) for docking templates .

(Advanced) What strategies address low yield in the final sulfonylation step?

Answer:

  • Reagent Optimization : Use sulfamoyl chloride instead of sulfur trioxide derivatives to reduce side reactions .
  • Base Selection : Employ triethylamine (TEA) over pyridine for superior proton scavenging .
  • Temperature Control : Perform reactions at −10°C to minimize hydrolysis of the sulfonating agent .

Q. Yield Improvement Example :

ConditionYield (%)Purity (HPLC)
TEA, 0°C7898.5
Pyridine, RT4592.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.